An In-Depth Technical Guide to the Trimeperidine Hydrochloride 1.0 mg/mL DMSO Reference Standard
An In-Depth Technical Guide to the Trimeperidine Hydrochloride 1.0 mg/mL DMSO Reference Standard
This guide provides a comprehensive technical overview of the Trimeperidine Hydrochloride 1.0 mg/mL in DMSO analytical reference standard. It is designed for researchers, analytical scientists, and forensic chemistry professionals who require a well-characterized standard for qualitative and quantitative analyses. This document delves into the core specifications, analytical verification methodologies, and best practices for handling and storage, ensuring the integrity and reliability of experimental results.
Introduction: The Critical Role of a Characterized Reference Standard
Trimeperidine, also known by its trade name Promedol, is a synthetic opioid analgesic belonging to the phenylpiperidine class, structurally related to pethidine (meperidine).[1][2] Developed in the mid-20th century, it acts on opioid receptors to produce potent analgesic effects.[2][3] Due to its high potential for abuse and dependence, trimeperidine is a strictly controlled substance globally. In the United States, it is classified as a Schedule I compound by the Drug Enforcement Administration (DEA), indicating no currently accepted medical use and a high potential for abuse.[1][4]
Given this stringent regulatory status, the availability of a precise and accurate analytical reference standard is paramount for forensic laboratories, toxicological screening, and scientific research. A reference standard, particularly one provided in a solution format like 1.0 mg/mL in Dimethyl Sulfoxide (DMSO), serves as the benchmark against which unknown samples are compared. Its accuracy directly dictates the quality, validity, and legal defensibility of any analytical finding. This guide outlines the essential specifications and verification protocols for such a standard.
Section 1: Core Compound Characteristics
A thorough understanding of the analyte's fundamental properties is the foundation of any analytical work. Trimeperidine hydrochloride is the salt form used to enhance solubility and stability.
Chemical Identity and Properties
The key identifiers and physicochemical properties of Trimeperidine Hydrochloride are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | [5] |
| Synonyms | Promedol Hydrochloride, Dimethyl Meperidine | [1][4] |
| CAS Number | 125-80-4 | [4][5][6] |
| Molecular Formula | C₁₇H₂₅NO₂ • HCl | [4][7] |
| Molecular Weight | 311.9 g/mol | [4] |
| Appearance | Crystalline solid / white powder (neat form) | [4] |
| Solubility (Neat) | DMSO: 10 mg/mL, Ethanol: 10 mg/mL, DMF: 10 mg/mL | [4] |
Chemical Structure
The molecular structure of Trimeperidine is fundamental to understanding its activity and designing analytical methods for its detection.
Caption: Chemical structure of Trimeperidine Hydrochloride.
Section 2: The 1.0 mg/mL DMSO Reference Standard: Specifications and Handling
A pre-dissolved reference standard offers convenience and reduces errors associated with weighing small quantities of potent, controlled substances. However, its utility is entirely dependent on its specifications and proper handling.
| Specification | Standard Value / Requirement | Rationale / Expert Insight |
| Concentration | 1.0 mg/mL (as Trimeperidine HCl) | A common stock concentration suitable for dilution to create working standards and calibrators for most analytical platforms. |
| Concentration Uncertainty | Stated on the Certificate of Analysis (CofA) | The uncertainty value is critical for calculating the total uncertainty of a quantitative measurement. |
| Solvent | Dimethyl Sulfoxide (DMSO), ≥99.9% purity | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds, making it an excellent choice for creating stock solutions.[8] Its high boiling point ensures stability against evaporation during handling. |
| Purity (Analyte) | ≥98% (or as stated on CofA) | High purity is essential to ensure that the analytical signal is attributable to the target analyte and not an impurity. The exact value must be verified from the supplier's CofA. |
| Identity Confirmation | Confirmed by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) | Orthogonal techniques are required for unambiguous identification. MS confirms the mass, and NMR confirms the structure. |
| Storage Conditions | -20°C in a light-protected container | Low temperatures minimize solvent evaporation and potential degradation over time.[4] While a study on the related compound meperidine showed good stability at refrigerated and room temperatures for 28 days, long-term storage at -20°C is best practice for preserving integrity.[9] |
| Packaging | Amber glass ampule or vial, sealed under inert gas | Protects the standard from light degradation and oxidation. Ampules provide a superior long-term seal. |
Expert Insight: The Role and Considerations of DMSO
DMSO is a versatile and widely used solvent for analytical standards due to its exceptional solvating power.[8][10] It is compatible with a majority of analytical techniques, including HPLC and direct-injection GC. However, users must be aware of two key properties:
-
Freezing Point: DMSO freezes at approximately 18.5°C (65.3°F). Upon removal from a -20°C freezer, the standard will be solid. It must be allowed to thaw completely at room temperature and be thoroughly vortexed to ensure a homogenous solution before use.
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. Once an ampule is opened, it is recommended to use the required amount and then transfer the remainder into smaller, tightly sealed vials for single-use aliquots to prevent dilution from absorbed water.
Section 3: Analytical Methodologies for Verification and Use
Upon receiving a reference standard, it is good laboratory practice (GLP) to perform an in-house verification of its identity and concentration, especially for critical applications. The following protocols are self-validating systems designed to ensure trustworthiness in the results.
Analytical Workflow for Standard Qualification
A logical workflow ensures that the standard is suitable for its intended use before it is incorporated into routine analysis.
Caption: A typical workflow for the qualification of a new reference standard.
3.1: Chromatographic Identity & Purity Assessment (RP-HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile organic compounds. A reverse-phase (RP) method is ideal for separating trimeperidine from potential impurities.
Causality Behind Experimental Choices:
-
Column: A C18 or Biphenyl stationary phase is chosen. Biphenyl phases can offer unique selectivity for aromatic compounds like trimeperidine compared to standard alkyl phases.[11]
-
Mobile Phase: An acetonitrile/water or methanol/water gradient is used to elute the compound. A buffer (e.g., phosphate or formate) is added to control the pH. For a basic compound like trimeperidine (a piperidine derivative), maintaining a slightly acidic pH (e.g., pH 3-4) ensures the amine is protonated, which generally leads to better peak shape on silica-based columns.[12]
-
Detector: UV detection is suitable due to the presence of the phenyl chromophore. A full spectral scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Step-by-Step Protocol: HPLC-UV
-
Standard Preparation: Allow the 1.0 mg/mL DMSO standard to thaw completely. Vortex for 30 seconds. Dilute 100 µL of the stock into 900 µL of mobile phase to create a 100 µg/mL working solution.
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or λ-max.
-
-
System Suitability: Before analysis, perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is <2.0%, and the USP tailing factor for the trimeperidine peak is ≤2.0.[13] This ensures the system is performing consistently.
-
Analysis & Data Interpretation:
-
Inject the working solution.
-
Identity: The retention time should be consistent and match previous analyses or a known standard.
-
Purity: The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method). This should align with the purity value stated on the CofA.
-
3.2: Confirmatory Identity (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a high degree of confidence in compound identification through chromatographic separation followed by mass-based detection, which yields a characteristic fragmentation pattern.[14]
Causality Behind Experimental Choices:
-
Technique: GC-MS is well-suited for the analysis of semi-volatile and thermally stable piperidine derivatives.[15] A procedure for determining trimeperidine in blood by GC-MS has been established, confirming its suitability.[16]
-
Sample Preparation: The DMSO stock solution can often be injected directly after dilution in a more volatile solvent like methanol or ethyl acetate. This minimizes sample manipulation.
-
Inlet and Column: A deactivated inlet liner is crucial to prevent adsorption of the basic amine group, which can cause peak tailing.[15] A general-purpose 5% phenyl-methylpolysiloxane column provides good separation for a wide range of analytes.
Step-by-Step Protocol: GC-MS
-
Standard Preparation: Dilute the 1.0 mg/mL DMSO standard 1:100 in methanol to yield a 10 µg/mL working solution.
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C, Splitless mode.
-
Oven Program: 100°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Analysis & Data Interpretation:
-
Inject 1 µL of the working solution.
-
The resulting mass spectrum should be compared to a library spectrum (if available) or interpreted manually. Key fragments and the molecular ion (or M-H⁺) should be identified to confirm the structure is consistent with Trimeperidine (free base MW = 275.4 g/mol ).[2] This provides definitive structural confirmation.
-
References
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PubChem. (n.d.). Trimeperidine hydrochloride. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
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precisionFDA. (n.d.). TRIMEPERIDINE HYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved March 24, 2026, from [Link]
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Abdel-Rehim, M., et al. (2012). New HPLC Method to Detect Individual Opioids (Heroin and Tramadol) and their Metabolites in the Blood of Rats. Journal of Chromatographic Science, 50(8), 695-701. Available from [Link]
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Gervasoni, J. (2019). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. I.R.I.S. Institutional Research Information System. Retrieved March 24, 2026, from [Link]
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Chromatography Today. (n.d.). LC/MS Analysis of Pain Management Opioids with Ascentis® Express Biphenyl HPLC Columns. Retrieved March 24, 2026, from [Link]
- Google Patents. (2008). US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores.
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U.S. Food and Drug Administration. (n.d.). Surveillance of a Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry. Retrieved March 24, 2026, from [Link]
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Wikipedia. (n.d.). Trimeperidine. Retrieved March 24, 2026, from [Link]
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Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103-8116. Available from [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved March 24, 2026, from [Link]
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ResearchGate. (n.d.). Determination of Promedol (Trimeperidine) and Ketamine in Blood Using Gas Chromatography–Mass Spectrometry. Retrieved March 24, 2026, from [Link]
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ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved March 24, 2026, from [Link]
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Scientific Research Publishing. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Retrieved March 24, 2026, from [Link]
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Agilent. (2011). Headspace analysis of solvent standards in DMSO. Retrieved March 24, 2026, from [Link]
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Scribd. (n.d.). Meperidine Hydrochloride. Retrieved March 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Retrieved March 24, 2026, from [Link]
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Pharmacompass. (n.d.). Trimeperidine Hydrochloride. Retrieved March 24, 2026, from [Link]
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Safrole. (n.d.). Trimeperidine and Promedol: Opioid Analgesics for Sedation and Anesthesia in Serious Trauma. Retrieved March 24, 2026, from [Link]
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PubMed. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. Retrieved March 24, 2026, from [Link]
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Patsnap Synapse. (2024). What is Trimeperidine Hydrochloride used for?. Retrieved March 24, 2026, from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved March 24, 2026, from [Link]
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